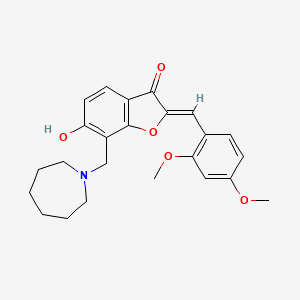
(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-7-(azepan-1-ylmethyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological activity. Its molecular formula is C17H18N2O5, with a molecular weight of approximately 298.29 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown inhibitory effects on the proliferation of various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | 10.5 | Apoptosis induction |
| MCF-7 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Research indicates that it can reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Study 1: Anticancer Efficacy
A study published in 2020 examined the effects of several benzofuran derivatives on cancer cell lines. The results demonstrated that the Z-isomer of benzofuran derivatives exhibited superior anticancer activity compared to E-isomers, highlighting the importance of stereochemistry in biological activity .
Study 2: Anti-inflammatory Mechanism
In a preclinical study, the compound was tested for its ability to modulate inflammatory responses in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling, suggesting a potential application in treating chronic inflammatory conditions .
Study 3: Neuroprotection
A recent investigation into the neuroprotective properties of related compounds found that they significantly decreased oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .
Properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-28-17-8-7-16(21(14-17)29-2)13-22-23(27)18-9-10-20(26)19(24(18)30-22)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZLXOYFQNAHNY-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














